molecular formula C12H12N2O B13273296 1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13273296
M. Wt: 200.24 g/mol
InChI Key: BCHFWJKTKBMIHI-UHFFFAOYSA-N
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Description

1-[3-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 1504587-25-0) is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . This specific structure consists of a 3-methylpyrazole subunit linked to a phenyl ring that is substituted with an acetyl group, making it a valuable intermediate for the synthesis of more complex, biologically active molecules. The core pyrazole structure is recognized for its significant research value in the development of new therapeutic agents. Pyrazole derivatives are frequently investigated for their anti-inflammatory, antimicrobial, anticancer, and analgesic properties . For instance, compounds like Celecoxib demonstrate the real-world application of the pyrazole scaffold as a nonsteroidal anti-inflammatory drug (NSAID) and COX-2 inhibitor . As a building block, this compound provides researchers with a versatile template for structure-activity relationship (SAR) studies, allowing for diversification and optimization at various positions to enhance potency, selectivity, and metabolic stability . In practical research applications, this compound serves as a key synthetic precursor. Its functional groups are amenable to further chemical transformations, enabling its use in the construction of heteroannulated systems or hybrid pharmacophores designed to interact with multiple biological targets . This makes it particularly relevant in the search for new antimicrobial agents to address the growing challenge of drug resistance, as hybrid structures combining pyrazole with other heterocycles like thiazole and triazole have shown promising activity . Researchers are advised to handle this product with appropriate safety precautions; it may cause skin and eye irritation (H315-H319) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[3-(3-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9-6-7-14(13-9)12-5-3-4-11(8-12)10(2)15/h3-8H,1-2H3

InChI Key

BCHFWJKTKBMIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[3-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the pyrazole ring system through condensation reactions involving hydrazine derivatives.
  • Attachment of the pyrazole ring to a substituted phenyl ring.
  • Introduction of the ethanone (acetyl) group on the phenyl ring.

Specific Synthetic Routes

Condensation of Substituted Pyrazole-4-carbaldehyde with Ketones (Claisen-Schmidt Condensation)
  • Starting material: 3-methyl-1H-pyrazole-4-carbaldehyde.
  • Reaction with acetophenone derivatives under basic conditions (e.g., sodium hydroxide in ethanol) to form α,β-unsaturated carbonyl compounds (chalcones).
  • Subsequent reaction with hydrazine hydrate or phenylhydrazine to cyclize and form substituted pyrazoles.

This method is reported in the synthesis of pyrazole derivatives related to this compound, where the Vilsmeier-Haack formylation is used to prepare the pyrazole-4-carbaldehyde precursor.

Reaction of 1-Acetoacetyl-4-substituted Piperazine with Phenylhydrazine
  • The preparation of pyrazolyl-piperazine derivatives involves reacting 1-acetoacetyl-4-substituted piperazine with phenylhydrazine in the presence of methanesulfonic acid.
  • Cyclization is then promoted by reagents like phosphorus oxychloride in pyridine.
  • The product is deprotected and purified to yield target pyrazole derivatives.
  • This method is related but more complex and used for analogs with piperazine moieties.
Palladium-Catalyzed Hydrogenation
  • In some synthetic protocols, palladium on carbon catalyzes hydrogenation steps to reduce intermediates or remove protecting groups.
  • This method is part of a multi-step synthesis involving condensation and cyclization.

Detailed Stepwise Preparation (Example from Patent Literature)

Step No. Reagents & Conditions Description Yield (%) Notes
1 1-Acetoacetyl-4-benzyl oxycarbonyl piperidine + phenylhydrazine + methanesulfonic acid, reflux 2-3 h Formation of hydrazone intermediate - Reaction monitored by TLC
2 Phosphorus oxychloride + pyridine, 40-60 °C overnight Cyclization to form pyrazolyl intermediate - Purity affected by reaction time
3 Deprotection with trifluoroacetic acid Removal of protecting groups to yield pyrazolyl-piperazine - Followed by extraction and purification
4 Extraction with sodium bicarbonate solution, washing, drying Purification of the product - Washing at 50-55 °C to remove impurities
5 Addition of glacial acetic acid, stirring, cooling, filtration Crystallization of final compound 80-90 Final drying at 40-45 °C for 15-20 h

Note: While the above table is based on a related pyrazolyl-piperazine compound synthesis, similar conditions and steps apply for the preparation of this compound, specifically in the formation and purification of the pyrazole ring attached to the phenyl ethanone.

Reaction Conditions and Purification

  • Solvents: Ethanol, tetrahydrofuran (THF), methylene dichloride, toluene.
  • Temperature: Reflux conditions (~75-85 °C) for condensation; 40-60 °C for cyclization; 0-5 °C for crystallization.
  • Purification: Extraction with aqueous sodium bicarbonate and brine; drying over anhydrous sodium sulfate; recrystallization from ethanol or methylene dichloride.
  • Catalysts and Reagents: Methanesulfonic acid, phosphorus oxychloride (cyclization), palladium on carbon (hydrogenation), triethylamine or pyridine (organic bases).

Analytical Data Supporting Preparation

Analytical Technique Observations for Related Pyrazole Compounds
IR Spectroscopy Carbonyl (C=O) stretch ~1658 cm⁻¹; C=N stretch ~1590-1600 cm⁻¹
¹H NMR Methyl singlet at δ ~2.4 ppm; aromatic protons 7.2-7.5 ppm
Mass Spectrometry Molecular ion peak consistent with C₁₂H₁₂N₂O (MW 200.24 g/mol)
Melting Point Variable depending on substituents; typical range ~150-180 °C

These data confirm the presence of the pyrazole ring, methyl substituent, and acetophenone moiety in the final compound.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Claisen-Schmidt Condensation + Hydrazine Cyclization Pyrazole-4-carbaldehyde, acetophenone, NaOH, hydrazine hydrate Straightforward, moderate yields Requires careful control of conditions
Acetoacetyl Piperazine + Phenylhydrazine + POCl₃ Methanesulfonic acid, pyridine, phosphorus oxychloride High purity, scalable Time-consuming, uses hazardous reagents
Palladium-Catalyzed Hydrogenation Pd/C, ethanol, pressure hydrogenation Efficient deprotection/reduction Requires catalyst handling

Chemical Reactions Analysis

1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents include hydrazine, acetyl chloride, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting substituent variations, molecular weights (MW), melting points (m.p.), and key applications:

Compound Name Substituents MW (g/mol) m.p. (°C) Key Properties/Applications Ref.
1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone 3-Methylphenyl, phenylsulfonyl, phenyl at pyrazole positions 434.47 Not reported Structural analog with enhanced electron-withdrawing sulfonyl group; potential enzyme inhibition
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-Ethoxyphenyl, naphthyl on dihydropyrazole ring 400.48 Not reported Anti-inflammatory activity; molecular docking studies suggest COX-2 inhibition
1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone Trifluoromethyl, hydroxy at pyrazole positions 270.23 Not reported Enhanced lipophilicity due to CF₃ group; explored for CNS-targeted applications
1-[4-(1H-Pyrazol-1-yl)-3-(endo-bornyl)phenyl]ethan-1-one (endo-6fj) Bornane (bicyclic terpene) at meta-phenyl position 348.44 Not reported Ruthenium-catalyzed alkylation product; regiodivergent synthesis study
1-{3-[4-(Methanesulfonyl)phenyl]-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one Methanesulfonyl, 3-methylphenyl on pyrazoline ring 410.47 265–266 Antimicrobial activity (Gram-positive bacteria); IR-confirmed C=O and SO₂ groups
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one Piperazine substituent at para-phenyl position 232.31 Not reported Precursor for dual MAO-B/AChE inhibitors; optimized for blood-brain barrier penetration

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., sulfonyl in , trifluoromethyl in ) enhance stability and binding affinity to enzymes or receptors.
  • Bulkier substituents (e.g., naphthyl in , bornyl in ) influence steric interactions, affecting regioselectivity in catalytic reactions.

Synthetic Methodologies: Ruthenium-catalyzed alkylation enables regiodivergent functionalization (e.g., ortho vs. meta alkylation in ). Solvent-free conditions (e.g., DMF-DMA in ) improve reaction efficiency for enaminone intermediates.

Thermal Stability :

  • Compounds with rigid bicyclic systems (e.g., bornane in ) or hydrogen-bonding groups (e.g., hydroxy in ) exhibit higher melting points.

Antimicrobial Activity

The sulfonyl-substituted pyrazoline derivative (m.p. 265–266°C, ) demonstrated potent activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to its ability to disrupt bacterial cell membranes via hydrophobic interactions .

Anticancer Potential

Pyrazole-oxadiazole hybrids (e.g., derivatives in ) showed IC₅₀ values of 12–35 µM against A549 lung cancer cells. The 4-methoxyphenyl substituent enhanced apoptosis induction via caspase-3 activation .

Anti-Inflammatory and Anti-Ulcer Activity

The dihydropyrazole derivative in reduced gastric ulcer lesions by 78% in rodent models, comparable to omeprazole. Histopathological analysis confirmed reduced inflammation and mucosal damage .

Biological Activity

1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its chemical formula C12_{12}H12_{12}N2_2O, is a compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : 200.24 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(=O)C1=CC=C(C=C1)N2C=CC=N2C(C)=C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
HT-29 (Colon)8.2
A549 (Lung)12.0

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and pain response, suggesting potential applications in treating inflammatory diseases.

Analgesic Effects

In analgesic assays, this compound showed significant pain relief comparable to standard analgesics like ibuprofen. This effect was attributed to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • Study on Cancer Cell Lines :
    A study published in ACS Omega explored the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The results indicated a strong correlation between the structural features of pyrazoles and their anticancer activity, with this compound showing notable efficacy against MCF-7 and HT-29 cells .
  • Inflammation Model :
    In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a significant decrease in swelling compared to the control group. This suggests its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, alleviating pain and inflammation.

Q & A

Q. What are the optimal synthetic routes for 1-[3-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 3-methylpyrazole derivatives with substituted acetophenones via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Key parameters include:
  • Temperature : Maintain 80–120°C to balance reaction kinetics and side-product formation.
  • Catalysts : Use Pd(PPh₃)₄ or CuI for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm substitution patterns and pyrazole ring integration. DEPTQ experiments resolve stereochemical ambiguities .
  • FT-IR : Identify ketone (C=O stretch at ~1680 cm⁻¹) and pyrazole N–H/N–C stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW: 200.24 g/mol) .
  • HPLC : Reverse-phase C18 columns assess purity (>98%) under gradient elution .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via TLC or HPLC .
  • Light Exposure : Use ICH Q1B guidelines to test photostability in UV/visible light chambers .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX refinement address them?

  • Methodological Answer : Challenges include disorder in the pyrazole ring or phenyl substituents. SHELXL refinement strategies:
  • Twinned Data : Apply HKLF5 format for twin-law matrices in cases of pseudo-merohedral twinning .
  • Hydrogen Bonding : Use DFIX and DANG restraints to model weak interactions (e.g., C–H···O) observed in pyrazoline derivatives .
  • Thermal Ellipsoids : Refine anisotropic displacement parameters (ADPs) to resolve positional disorder .
    Example: The related compound 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)pyrazol-1-yl]ethanone crystallizes in a monoclinic system (space group P2₁/c), with SHELXL R-factor < 0.05 .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the phenyl ring to enhance binding to biological targets like kinases .
  • Pyrazole Substitution : Replace 3-methyl with bulkier groups (e.g., 3-trifluoromethyl) to improve metabolic stability .
  • Biological Assays : Screen derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. SAR trends from analogs suggest pyrazole-linked ketones exhibit IC₅₀ values <10 µM .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., ketone carbonyl for nucleophilic attacks) .
  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or EGFR kinase. Pyrazole-ring interactions with hinge regions (e.g., hydrogen bonds to Met793 in EGFR) correlate with activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with crystallographically resolved structures (e.g., C–C bond lengths: 1.38–1.42 Å in pyrazole rings ).
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening in flexible substituents .
  • Contradictory Mass Peaks : Investigate in-source fragmentation or adduct formation using MS/MS .

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